molecular formula C18H21N3O4S2 B2490315 1-(methylsulfonyl)-N-(2-(thiophene-2-carboxamido)phenyl)piperidine-4-carboxamide CAS No. 1207029-07-9

1-(methylsulfonyl)-N-(2-(thiophene-2-carboxamido)phenyl)piperidine-4-carboxamide

Cat. No. B2490315
CAS RN: 1207029-07-9
M. Wt: 407.5
InChI Key: HUUINONEEYNLGU-UHFFFAOYSA-N
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Description

"1-(methylsulfonyl)-N-(2-(thiophene-2-carboxamido)phenyl)piperidine-4-carboxamide" belongs to a class of compounds involving piperidine derivatives. These compounds are known for their biological activities and have been explored in various scientific studies. Piperidine derivatives are often synthesized for their potential applications in medicinal chemistry and pharmaceuticals.

Synthesis Analysis

Synthesis of piperidine derivatives, similar to "this compound," typically involves multi-step chemical processes. For instance, Khalid et al. (2014) describe the synthesis of related piperidine carbohydrazide derivatives starting from ethyl piperidine-4-carboxylate, followed by various reactions with sulfonyl chlorides (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of such piperidine derivatives is characterized using spectroscopic methods like IR, 1H-NMR, and EI-MS spectra. These techniques help in confirming the chemical structure and the presence of functional groups in the synthesized compounds. This was exemplified in the work of Khalid et al. (2014), where they characterized a series of piperidine derivatives (Khalid, Rehman, & Abbasi, 2014).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions due to the presence of functional groups like sulfonyl, carboxamide, and others. These reactions can be exploited to produce a wide range of derivatives with potential biological activities. For instance, compounds in the piperidine class have been evaluated for their enzyme inhibition activities, as demonstrated by Khalid et al. (2014) in their study on acetylcholinesterase and butyrylcholinesterase enzyme inhibition (Khalid, Rehman, & Abbasi, 2014).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and boiling point, depend on the nature of the substituents attached to the piperidine ring. These properties are crucial for determining the compound's applicability in different formulations and its behavior under physiological conditions.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with biological molecules, are central to understanding the pharmacological potential of these compounds. Studies often involve investigating their binding interactions with proteins or enzymes, as seen in molecular docking studies for enzyme inhibition (Khalid, Rehman, & Abbasi, 2014).

Scientific Research Applications

Antiacetylcholinesterase Activity

One area of research involves the synthesis and evaluation of piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial for developing treatments for conditions like Alzheimer's disease. For instance, a study by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-AChE activity. They discovered that substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups significantly enhanced activity, indicating the potential of such compounds in treating dementia-related symptoms Sugimoto et al., 1990.

Antibacterial Activity

Another research application of piperidine derivatives is in the development of new antibacterial agents. A study by Ajani et al. (2013) focused on synthesizing new N,N-diethyl amide bearing sulfonamides and evaluating their antibacterial efficacy. They found that compounds with a sulfonamide framework exhibited marked potency as antibacterial agents, highlighting the potential of such derivatives in combating bacterial infections Ajani et al., 2013.

Anticancer Potential

The anticancer potential of piperidine derivatives is also a significant area of research. A study by Rehman et al. (2018) synthesized and evaluated piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents. Their findings suggest that certain derivatives exhibit strong anticancer activity, indicating their potential usefulness in developing new cancer treatments Rehman et al., 2018.

Chemical Synthesis and Characterization

In the realm of chemistry, research on piperidine derivatives includes their synthesis, characterization, and application in creating complex chemical structures. For example, the sulfomethylation of polyazamacrocycles, as described by Westrenen and Sherry (1992), provides a route to synthesize mixed-side-chain macrocyclic chelates, contributing to the development of advanced chemical compounds with potential applications in medical imaging and drug delivery Westrenen & Sherry, 1992.

properties

IUPAC Name

1-methylsulfonyl-N-[2-(thiophene-2-carbonylamino)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-27(24,25)21-10-8-13(9-11-21)17(22)19-14-5-2-3-6-15(14)20-18(23)16-7-4-12-26-16/h2-7,12-13H,8-11H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUINONEEYNLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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